molecular formula C6H12N2O2 B7864037 (Oxan-4-yl)urea

(Oxan-4-yl)urea

Cat. No.: B7864037
M. Wt: 144.17 g/mol
InChI Key: FWTILHAJACCNCQ-UHFFFAOYSA-N
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Description

(Oxan-4-yl)urea is a chemical compound characterized by the presence of an oxane ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-yl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of oxane-4-amine with an isocyanate derivative under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of catalyst-free methods and simple filtration techniques further enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (Oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane-4-yl carbamate.

    Reduction: Reduction reactions can convert this compound to oxane-4-ylamine.

    Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.

Major Products: The major products formed from these reactions include oxane-4-yl carbamate, oxane-4-ylamine, and various substituted derivatives .

Scientific Research Applications

(Oxan-4-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Oxan-4-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

    1,3-Disubstituted Ureas: These compounds share a similar urea moiety but differ in the substituents attached to the nitrogen atoms.

    N-Substituted Ureas: These compounds have one nitrogen atom substituted with an alkyl or aryl group, offering different chemical properties and applications.

Uniqueness: (Oxan-4-yl)urea is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other urea derivatives and contributes to its specific reactivity and applications .

Properties

IUPAC Name

oxan-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)8-5-1-3-10-4-2-5/h5H,1-4H2,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTILHAJACCNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tetrahydro-2H-pyran-4-amine (5.0 g, 49.4 mmol, 1.0 equiv.) and potassium isocyanate (4.0 g, 49.5 mmol, 1.0 equiv.) was refluxed in H2O (50 mL) overnight. The reaction was cooled to room temperature and excess NaCl was added to help saturate the aqueous layer. The precipitate was isolated by filtration to provide the desired product (1.28 g, 8.88 mmol). The aqueous layer was washed with EtOAc (3×15 mL) and then was concentrated and azeotroped with toluene (3×100 mL). The resulting solid was suspended in 1:4 CH3OH:EtOAc (100 mL) and filtered a total of four times. The combined organics were concentrated under reduced pressure and combined with the isolated precipitate to provide 5.01 g (70%) of the title compound. LC/MS: m/z (ES+) 145 (M+H)+. 1H-NMR (400 MHz, DMSO-d6): δ 6.14 (d, J=7.5 Hz, 1H), 5.47 (s, 2H), 3.85 (dt, J=11.6, 3.6 Hz, 2H), 3.65-3.52 (m, 1H), 3.38 (td, J=11.4, 2.2 Hz, 2H), 1.80-1.72 (m, 2H), 1.42-1.27 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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